molecular formula C11H14N2 B1290785 2-(Butylamino)benzonitrile CAS No. 5589-61-7

2-(Butylamino)benzonitrile

Cat. No.: B1290785
CAS No.: 5589-61-7
M. Wt: 174.24 g/mol
InChI Key: VJOGMKBPRFJBQC-UHFFFAOYSA-N
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Description

2-(Butylamino)benzonitrile is an organic compound with the molecular formula C11H14N2. It is characterized by the presence of a butylamino group attached to the benzene ring, along with a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Butylamino)benzonitrile involves the reaction of 2-bromobenzonitrile with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Bromobenzonitrile+ButylamineThis compound+HBr\text{2-Bromobenzonitrile} + \text{Butylamine} \rightarrow \text{this compound} + \text{HBr} 2-Bromobenzonitrile+Butylamine→this compound+HBr

Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 2-(Butylamino)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Butylamino)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The nitrile group can participate in various biochemical reactions, while the butylamino group can interact with other molecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)benzonitrile
  • 2-(Ethylamino)benzonitrile
  • 2-(Propylamino)benzonitrile

Uniqueness

2-(Butylamino)benzonitrile is unique due to the presence of the butylamino group, which imparts specific chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity and potential for different interactions in chemical and biological systems.

Properties

IUPAC Name

2-(butylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOGMKBPRFJBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632626
Record name 2-(Butylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5589-61-7
Record name 2-(Butylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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